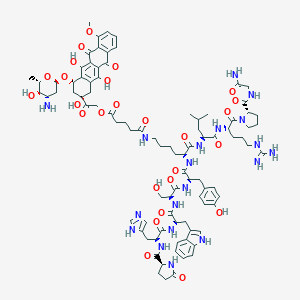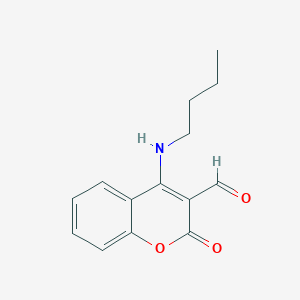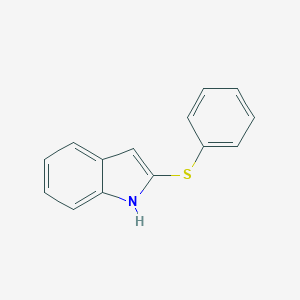
1H-Indole, 2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(phenylthio)- is a chemical compound that belongs to the class of thioindole derivatives. It has been found to have various scientific research applications, especially in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(phenylthio)- is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also act by inhibiting various enzymes and signaling pathways involved in cancer progression. The antimicrobial activity of the compound may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Indole, 2-(phenylthio)- can affect various biochemical and physiological processes. It has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. The compound has also been shown to affect the levels of various cytokines and chemokines involved in inflammation. Additionally, it has been found to have an impact on the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Indole, 2-(phenylthio)- in lab experiments is its potential as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies and may be a potential candidate for developing new drugs. However, the limitations of using this compound include its toxicity and the need for proper handling and disposal of chemicals. Additionally, the synthesis of the compound requires expertise in organic chemistry, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on 1H-Indole, 2-(phenylthio)-. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory conditions. Further studies are needed to understand the mechanism of action of the compound and its impact on various biochemical and physiological processes. Additionally, research can be conducted to optimize the synthesis method of the compound and to develop analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1H-Indole, 2-(phenylthio)- is a chemical compound with potential medicinal properties. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has been tested against various cancer cell lines and microorganisms and has shown promising results. Further research is needed to fully understand the mechanism of action of the compound and its impact on various biochemical and physiological processes. The compound may be a potential candidate for developing new drugs for various diseases.
Synthesemethoden
The synthesis of 1H-Indole, 2-(phenylthio)- can be achieved through several methods. One of the common methods is the reaction between 2-phenylthioaniline and isatin in the presence of a catalyst. Another method involves the reaction between 2-phenylthioaniline and 2-bromoacetophenone followed by cyclization. The synthesis of this compound requires expertise in organic chemistry and proper handling of chemicals.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(phenylthio)- has been extensively studied for its potential medicinal properties. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, the anti-inflammatory properties of the compound make it a potential therapeutic agent for various inflammatory conditions.
Eigenschaften
CAS-Nummer |
120517-31-9 |
|---|---|
Produktname |
1H-Indole, 2-(phenylthio)- |
Molekularformel |
C14H11NS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |
InChI-Schlüssel |
FWYRWEJVTFYFPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



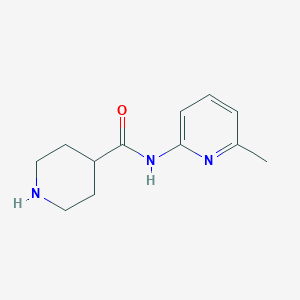
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
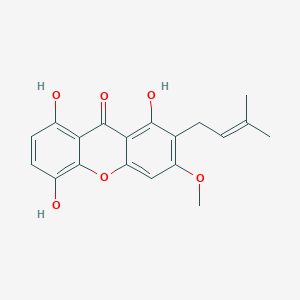
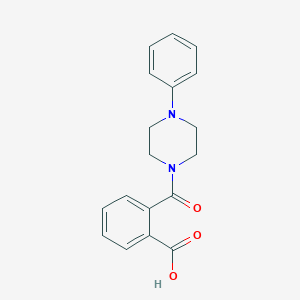

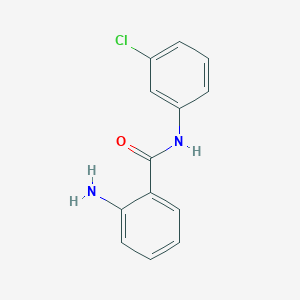
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
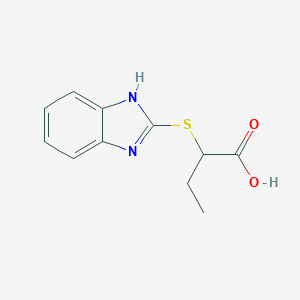
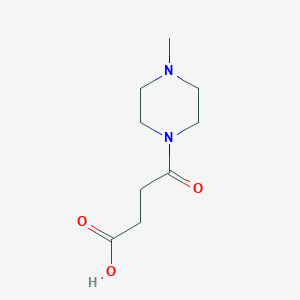
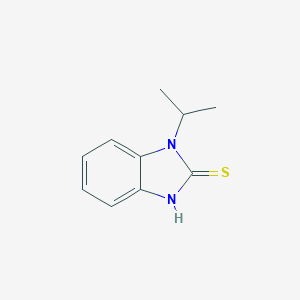
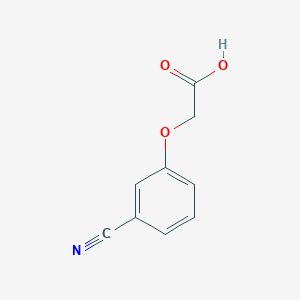
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
